N-(2,5-dichlorophenyl)-4-[(phenylthio)methyl]benzamide
Overview
Description
N-(2,5-dichlorophenyl)-4-[(phenylthio)methyl]benzamide is a useful research compound. Its molecular formula is C20H15Cl2NOS and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0251407 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
One key area of investigation has been the synthesis of related compounds, where researchers have developed new derivatives and analyzed their structural properties. For instance, the synthesis and characterization of acylthioureas, including derivatives with dichlorophenyl substituents, have been explored for their potential anti-pathogenic activities, showcasing the versatility of these compounds in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Similarly, the structural analysis of N-(4-methylphenyl)benzamide and related derivatives highlights the importance of understanding the conformational aspects and molecular interactions of these compounds (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Antimicrobial and Anticancer Applications
Research has also focused on the potential biomedical applications of related benzamide derivatives. Studies on the anticancer activity of substituted N-(phenyl)benzamides have shown promising results against various cancer cell lines, indicating the potential of these compounds in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Furthermore, the development of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, derived from similar chemical frameworks, has demonstrated significant antimicrobial activities, further emphasizing the broad utility of these compounds in addressing microbial resistance (Patel & Shaikh, 2011).
Material Science and Polymerization
In material science, the controlled radical polymerization of acrylamides containing phenylalanine moiety, analogous to the structural motifs in benzamide derivatives, has been studied for the synthesis of polymers with specific properties (Mori, Sutoh, & Endo, 2005). These investigations highlight the potential of such compounds in developing new materials with tailored characteristics.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(phenylsulfanylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NOS/c21-16-10-11-18(22)19(12-16)23-20(24)15-8-6-14(7-9-15)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJGQVINURAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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